molecular formula C17H16ClN3O4 B3699409 4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B3699409
M. Wt: 361.8 g/mol
InChI Key: CJHAUMNXPFAPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C16H15ClN2O4. This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the isopropylcarbamoyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent introduction of the isopropylcarbamoyl group can be achieved through a reaction with isopropyl isocyanate in the presence of a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, suitable solvents (e.g., ethanol, methanol)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 4-chloro-3-amino-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-(propan-2-ylcarbamoyl)aniline

Scientific Research Applications

4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the amide moiety may facilitate binding to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrophenyl) (phenyl)methanone: Similar in structure but lacks the isopropylcarbamoyl group.

    4-chloro-3-nitrobenzoic acid: Similar but with a carboxylic acid group instead of the amide moiety.

    4-chloro-3-nitroaniline: Similar but with an amino group instead of the amide moiety.

Uniqueness

4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to the presence of both the nitro and isopropylcarbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-10(2)19-17(23)12-5-3-4-6-14(12)20-16(22)11-7-8-13(18)15(9-11)21(24)25/h3-10H,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHAUMNXPFAPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.